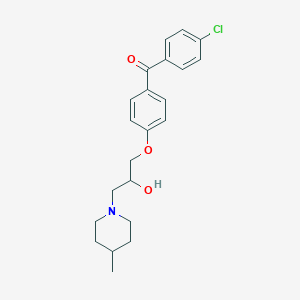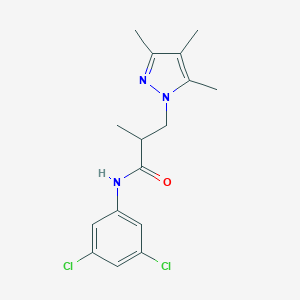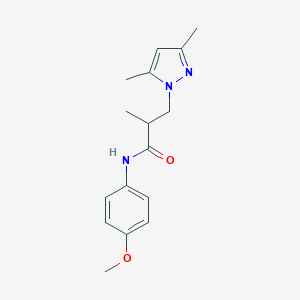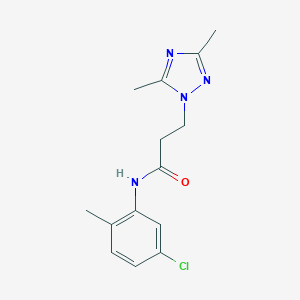
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a 3,4-dimethylphenyl group and a pyrrolidinyl group
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 3,4-dimethylphenylamine with sulfonyl chloride to form 3,4-dimethylphenylsulfonyl chloride. This intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction using pyrrolidine and appropriate reaction conditions such as elevated temperature and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.
Substitution: The piperazine and pyrrolidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Wirkmechanismus
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the pyrrolidinyl group, which may affect its chemical properties and applications.
4-(Pyrrolidin-1-ylsulfonyl)piperazine:
Uniqueness
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and versatile reactivity in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-14-5-6-16(13-15(14)2)24(20,21)17-9-11-19(12-10-17)25(22,23)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRLACPPIGTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














